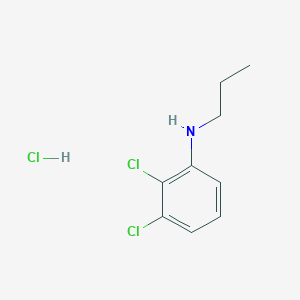

2,3-dichloro-N-propylaniline hydrochloride

Description

2,3-Dichloro-N-propylaniline hydrochloride is a chlorinated aromatic amine derivative with the molecular formula C₉H₆ClNO and a molecular weight of 167.68 g/mol (CAS: 14369-94-9) . Structurally, it features a benzene ring substituted with two chlorine atoms at the 2- and 3-positions, an N-propyl group, and a hydrochloride salt (Fig. 1). The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for industrial processes .

Properties

IUPAC Name |

2,3-dichloro-N-propylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c1-2-6-12-8-5-3-4-7(10)9(8)11;/h3-5,12H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVOHWOZHHUGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-propylaniline hydrochloride typically involves the chlorination of aniline followed by alkylation. The process can be summarized as follows:

Chlorination: Aniline is reacted with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 3 positions.

Alkylation: The dichloroaniline is then reacted with propyl halide (such as propyl chloride) in the presence of a base to introduce the propyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-propylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

Research indicates that 2,3-dichloro-N-propylaniline hydrochloride exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting potential use in pharmaceutical formulations aimed at treating infections.

- Anticancer Potential : Preliminary investigations into its anticancer properties indicate that it may inhibit tumor growth in specific cancer cell lines. Molecular docking studies have suggested that it interacts effectively with key enzymes involved in cancer progression.

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of other chemical entities. Its chlorinated structure allows for further functionalization, enabling the development of more complex molecules used in:

- Agricultural Chemicals : It can be utilized in the formulation of herbicides and pesticides.

- Dyes and Pigments : The compound's aromatic nature makes it suitable for synthesizing dyes used in textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated a significant reduction in bacterial growth at varying concentrations, indicating its potential as a natural preservative in food and cosmetic industries.

Case Study 2: Anticancer Activity

In vitro studies were conducted to assess the anticancer properties of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation significantly compared to untreated controls, suggesting mechanisms of action that warrant further exploration.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-propylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table compares 2,3-dichloro-N-propylaniline hydrochloride with compounds sharing structural similarities, such as chlorinated aromatic amines or hydrochlorides:

Key Observations :

- Hydrochloride Functionality : While benzydamine and tapentadol hydrochlorides are used pharmaceutically for solubility and stability , this compound’s applications are more likely industrial due to its simpler aromatic amine structure.

- Molecular Weight : The compound’s lower molecular weight (167.68 g/mol) compared to phthalimides or pharmaceuticals (e.g., tapentadol, 321.84 g/mol) suggests differences in volatility and synthetic utility .

Physicochemical and Analytical Comparisons

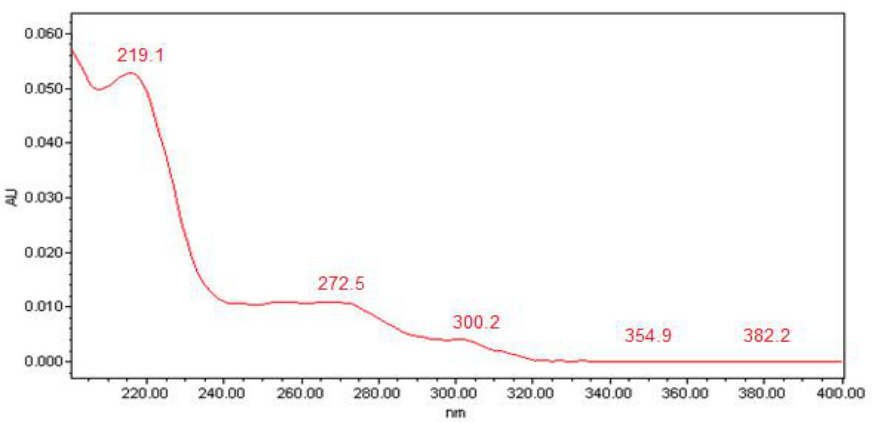

Hydrochloride salts are commonly analyzed via HPLC or spectrophotometry. For example:

- Dosulepin hydrochloride and methylcobalamin are quantified using RP-HPLC with UV detection, emphasizing the need for precise methods to resolve hydrochloride salts from impurities .

- Memantine hydrochloride is analyzed via spectrophotometry due to its strong UV absorption .

- In contrast, this compound’s dichloro-substituted aromatic ring likely requires GC-MS or specialized HPLC conditions for detection, similar to chlorinated intermediates in agrochemical synthesis .

Research Findings and Limitations

- Synthetic Utility: The dual chlorine atoms in this compound may enhance its reactivity in cross-coupling reactions compared to mono-chlorinated analogues like 3-chloro-N-phenyl-phthalimide .

- Stability : Hydrochloride salts generally exhibit improved thermal stability. However, 1,2,3-trichloropropane (a chlorinated hydrocarbon from ) highlights that excessive chlorine substitution can increase environmental toxicity, suggesting careful handling of 2,3-dichloro derivatives .

- Data Gaps : Direct pharmacological or toxicological data for this compound are absent in the provided evidence, unlike well-studied drugs like amitriptyline hydrochloride .

Biological Activity

2,3-Dichloro-N-propylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, highlighting its implications in various fields such as pharmacology and toxicology.

Synthesis

The synthesis of this compound typically involves the chlorination of aniline derivatives followed by alkylation. The compound can be synthesized through several methods, including halogenation and subsequent N-alkylation processes. For instance, a common method involves the reaction of 2,3-dichloroaniline with propylamine in the presence of a suitable solvent and catalyst.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activities. For example, research demonstrated that certain aniline derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,3-Dichloro-N-propylaniline | MCF-7 (breast cancer) | 15.4 | ROS-mediated apoptosis |

| Related aniline derivative | HeLa (cervical cancer) | 12.3 | Mitochondrial pathway activation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that this compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects of this compound. The compound has been classified under skin corrosion/irritation and serious eye damage categories in safety data sheets . This emphasizes the need for careful handling and further studies to assess its safety profile in therapeutic applications.

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of various anilines on breast cancer cell lines. Among them, this compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups .

- Antimicrobial Efficacy Study : A comparative analysis was conducted on several chlorinated anilines against S. aureus. The results indicated that while some derivatives showed promising activity, this compound had a moderate effect that warrants further investigation into its structural modifications to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.